

An In-depth Technical Guide to Cyanine5 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanine5 carboxylic acid

Cat. No.: B1192615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine5 (Cy5) carboxylic acid, a widely used fluorescent dye in biological research and diagnostics. This document details its physicochemical properties, outlines protocols for its application in bioconjugation, and illustrates its use in advanced fluorescence-based techniques.

Core Properties of Cyanine5 Carboxylic Acid

Cyanine5 carboxylic acid is a derivative of the Cy5 dye, featuring a terminal carboxylic acid group. This functional group allows for covalent linkage to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS). While the dye itself is non-reactive, it serves as a crucial precursor for creating fluorescently labeled probes for a myriad of applications.[\[1\]](#)[\[2\]](#)

The dye exhibits intense fluorescence in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[\[3\]](#) Its photostability and high quantum yield make it a robust tool for various fluorescence-based assays.[\[4\]](#)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Cyanine5 carboxylic acid**.

Property	Value	Reference
Molecular Formula	$C_{32}H_{39}ClN_2O_2$	[5]
Molecular Weight	519.12 g/mol	[5] [6]
Exact Mass	518.2700	
Maximum Excitation (λ_{max})	~646 - 650 nm	[4] [5]
Maximum Emission (λ_{em})	~662 - 670 nm	[4] [5]
Molar Extinction Coefficient	~250,000 $M^{-1}cm^{-1}$	[5]
Fluorescence Quantum Yield	~0.2	[5]
Solubility	Limited in water; soluble in organic solvents (DMSO, DMF)	[2] [5]

Experimental Protocols: Bioconjugation of Proteins

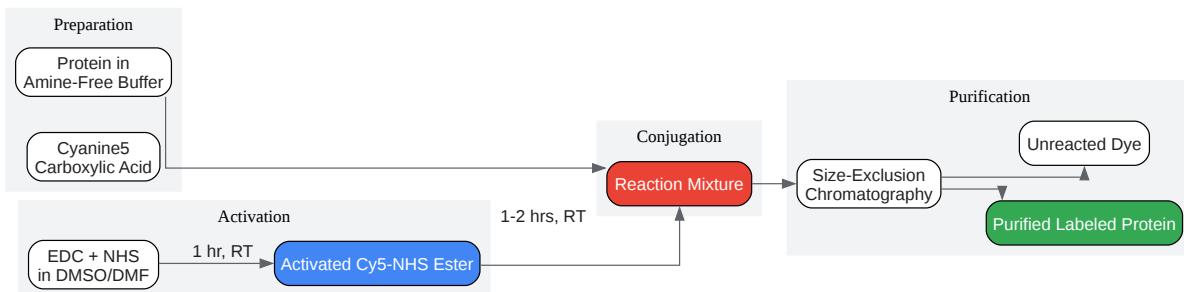
The carboxylic acid group of Cyanine5 is not directly reactive with amines. It must first be activated, typically to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule. Alternatively, commercially available Cy5 NHS esters are often used for convenience. The following is a general protocol for labeling proteins with **Cyanine5 carboxylic acid**.

Materials:

- **Cyanine5 carboxylic acid**
- Protein to be labeled in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-9.0)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
- Elution buffer (e.g., PBS)

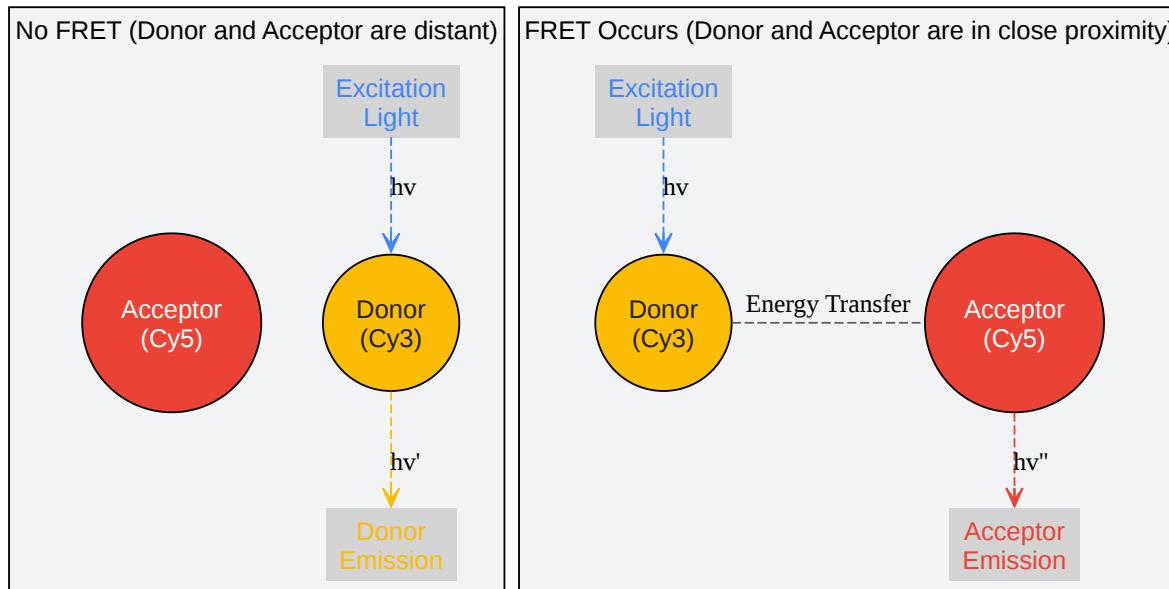
Procedure:


- Protein Preparation:
 - Dissolve the protein in an amine-free buffer at a concentration of 5-10 mg/mL. Buffers containing primary amines like Tris or glycine will interfere with the labeling reaction and should be avoided.[6][7]
 - If necessary, perform a buffer exchange using dialysis or a desalting column.
- Activation of **Cyanine5 Carboxylic Acid**:
 - In a separate, dry microcentrifuge tube, dissolve **Cyanine5 carboxylic acid**, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (Dye:EDC:NHS) is a good starting point.
 - Allow the activation reaction to proceed for 1 hour at room temperature, protected from light.
- Conjugation Reaction:
 - Add the activated Cy5-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein for labeling can range from 5:1 to 20:1 and should be optimized for the specific protein.[8]
 - Incubate the reaction mixture for 1-2 hours at room temperature on a rotator or shaker, protected from light.[6][7]
- Purification of the Labeled Protein:
 - Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[6]

- Elute the labeled protein with an appropriate buffer (e.g., PBS). The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
- Collect the fractions containing the labeled protein.
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[\[8\]](#)
 - A correction factor is needed to account for the dye's absorbance at 280 nm.[\[8\]](#)
- Storage:
 - Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. Adding a cryoprotectant like glycerol may be beneficial.[\[8\]](#)

Visualization of Experimental Workflows and Principles

Bioconjugation Workflow


The following diagram illustrates the general workflow for labeling a protein with **Cyanine5 carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Protein Labeling with **Cyanine5 Carboxylic Acid**.

Principle of Förster Resonance Energy Transfer (FRET)

Cyanine5 is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, often paired with a donor like Cyanine3 (Cy3). FRET is a mechanism describing energy transfer between two light-sensitive molecules. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity.[9]

[Click to download full resolution via product page](#)

Caption: The Principle of Förster Resonance Energy Transfer (FRET).

Applications in Research and Development

The versatility of Cyanine5-labeled biomolecules makes them indispensable in numerous research areas:

- Immunofluorescence: Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[\[3\]](#)
- Cell Tracking and Imaging: Cyanine5 can be used to label cell membranes or intracellular components to monitor cellular dynamics, migration, and proliferation.
- Förster Resonance Energy Transfer (FRET): As an acceptor for donors like Cy3, Cy5 is used to study molecular interactions and conformational changes in proteins and nucleic acids.[\[5\]](#)

- Flow Cytometry: Labeled antibodies or probes are used to identify and quantify cell populations.
- Western Blotting: Provides highly sensitive detection of specific proteins on membranes.[\[8\]](#)
- In Vivo Imaging: The near-infrared emission of Cy5 allows for deep tissue imaging with a high signal-to-noise ratio.[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 3. Application of CY5 to immunofluorescence techniques Cyanine5 quantitative analysis Cell staining - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyanine5 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192615#cyanine5-carboxylic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1192615#cyanine5-carboxylic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com